
Boc-ethanolamine Dibenzylphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-ethanolamine Dibenzylphosphate is a chemical compound with the molecular formula C21H28NO6P and a molecular weight of 421.42 g/mol. It is a phosphorylated derivative of Boc-ethanolamine and is used as an intermediate in various chemical reactions. This compound is known for its role as an inhibitor of Escherichia coli methylerythritol phosphate synthase.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-ethanolamine Dibenzylphosphate can be synthesized through a multi-step process involving the protection of ethanolamine with a Boc group, followed by phosphorylation with dibenzylphosphate. The reaction typically involves the use of tert-butyl dicarbonate (Boc2O) for the protection step and dibenzylphosphoryl chloride for the phosphorylation step . The reaction conditions often require the presence of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Boc-ethanolamine Dibenzylphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding phosphoric acid derivatives.
Reduction: Formation of Boc-ethanolamine.
Substitution: Formation of substituted ethanolamine derivatives.
Scientific Research Applications
Boc-ethanolamine Dibenzylphosphate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Acts as an inhibitor of Escherichia coli methylerythritol phosphate synthase, making it useful in studying bacterial metabolic pathways.
Industry: Used in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
Boc-ethanolamine Dibenzylphosphate exerts its effects by inhibiting the enzyme Escherichia coli methylerythritol phosphate synthase. This enzyme is involved in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the survival of many bacteria . The compound binds to the active site of the enzyme, preventing the conversion of 1-deoxy-D-xylulose 5-phosphate to methylerythritol phosphate .
Comparison with Similar Compounds
Similar Compounds
Boc-ethanolamine: A precursor to Boc-ethanolamine Dibenzylphosphate, used in similar synthetic applications.
Dibenzylphosphate: Another phosphorylated compound with similar inhibitory properties.
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its inhibitory effect on Escherichia coli methylerythritol phosphate synthase also sets it apart from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[2-bis(phenylmethoxy)phosphoryloxyethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28NO6P/c1-21(2,3)28-20(23)22-14-15-25-29(24,26-16-18-10-6-4-7-11-18)27-17-19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSMWJQWFJMFMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28NO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652487 |
Source


|
| Record name | tert-Butyl (2-{[bis(benzyloxy)phosphoryl]oxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-25-1 |
Source


|
| Record name | tert-Butyl (2-{[bis(benzyloxy)phosphoryl]oxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
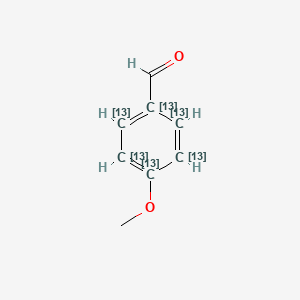
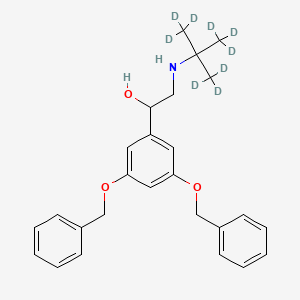

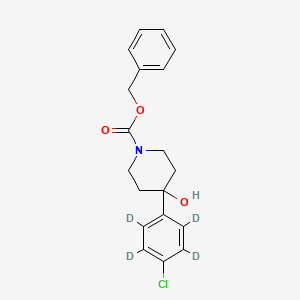
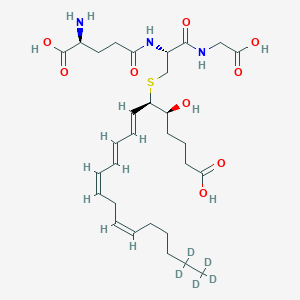
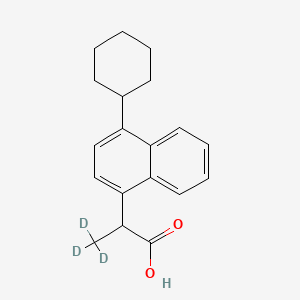
![[(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate](/img/structure/B564344.png)
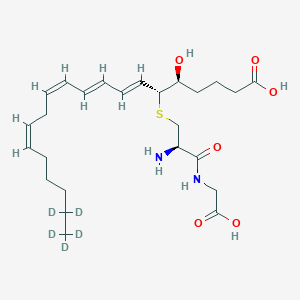
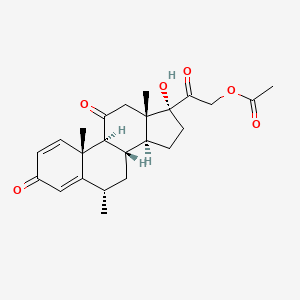

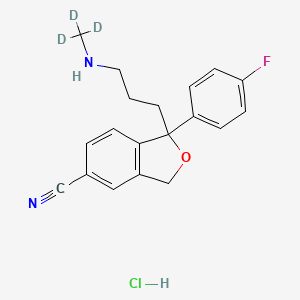
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)
